molecular formula C14H15NO3S B3342286 4-Methoxy-N-methyl-N-phenylbenzenesulfonamide CAS No. 16358-36-4

4-Methoxy-N-methyl-N-phenylbenzenesulfonamide

Cat. No.: B3342286
CAS No.: 16358-36-4
M. Wt: 277.34 g/mol
InChI Key: RCOMQXDBEXYAML-UHFFFAOYSA-N
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Description

Overview of Benzenesulfonamide (B165840) Scaffolds in Modern Organic Chemistry

Benzenesulfonamide derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a sulfonamide group (-SO₂NR₂). This structural motif is a cornerstone in the design of a vast array of biologically active molecules. The versatility of the benzenesulfonamide scaffold lies in the ability to readily modify both the benzene ring and the nitrogen atom of the sulfonamide group, allowing for the fine-tuning of steric, electronic, and physicochemical properties. These compounds have been successfully developed as antibacterial, anti-inflammatory, anticancer, and antiviral agents, among others. nih.govjcsp.org.pk Their mechanism of action often involves the inhibition of specific enzymes, where the sulfonamide moiety can act as a zinc-binding group in metalloenzymes. nih.gov

Significance of Methoxy (B1213986) and Substituted Amine Moieties in Molecular Design

The introduction of specific functional groups onto a core scaffold is a key strategy in drug discovery. The methoxy group (-OCH₃) is a small, lipophilic substituent that can significantly influence a molecule's properties. It can act as a hydrogen bond acceptor and can modulate the electronic nature of the aromatic ring through its electron-donating resonance effect. In drug design, the methoxy group is often employed to improve metabolic stability, enhance binding affinity to target proteins, and optimize pharmacokinetic profiles.

Similarly, the nature of the substituted amine on the sulfonamide nitrogen is critical. The presence of alkyl and aryl groups, such as the methyl and phenyl groups in the target compound, dramatically alters the polarity, lipophilicity, and steric bulk of the molecule. This, in turn, affects its solubility, membrane permeability, and interactions with biological targets. The N-substitution pattern is a key determinant of the biological activity and selectivity of sulfonamide-based drugs.

Current Research Landscape for Substituted Benzenesulfonamides

Current research on substituted benzenesulfonamides is vibrant and multifaceted. A significant area of focus is the development of selective inhibitors for various isoforms of carbonic anhydrase, enzymes implicated in conditions like glaucoma, epilepsy, and cancer. nih.gov Furthermore, novel benzenesulfonamide derivatives are continuously being synthesized and evaluated for their potential as anticancer agents, targeting various pathways involved in tumor growth and proliferation. jcsp.org.pk The exploration of their antimicrobial and antiviral activities also remains an active area of investigation. nih.gov The synthesis of structurally diverse benzenesulfonamides is often aided by computational studies to predict their binding modes and guide the design of more potent and selective compounds. jcsp.org.pk

Research Gaps and Objectives for Investigating 4-Methoxy-N-methyl-N-phenylbenzenesulfonamide

Despite the extensive research into the broader family of benzenesulfonamides, a thorough investigation of This compound (CAS Number: 16358-36-4) is conspicuously absent from the scientific literature. guidechem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com While chemical suppliers list the compound, indicating its synthesis is feasible, there is a dearth of published studies detailing its synthesis, characterization, and biological evaluation.

This represents a significant research gap. The unique combination of a 4-methoxy group on the benzene ring and N-methyl, N-phenyl substitution on the sulfonamide nitrogen presents a distinct chemical entity with potentially novel properties.

Objectives for future investigation would include:

Synthesis and Characterization: Developing and optimizing a synthetic route for this compound and thoroughly characterizing the compound using modern analytical techniques (e.g., NMR, IR, Mass Spectrometry, and X-ray crystallography).

Physicochemical Properties: Determining key physicochemical parameters such as solubility, lipophilicity (LogP), and pKa to predict its drug-likeness.

Biological Screening: Evaluating the compound's activity against a panel of biological targets, particularly those known to interact with sulfonamides, such as carbonic anhydrases, and screening for potential anticancer, antibacterial, or antiviral properties.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand how structural modifications influence its biological activity.

The exploration of this compound offers a clear and defined path for new research that could potentially uncover novel therapeutic agents or chemical probes. The lack of existing data underscores the vastness of the chemical space that remains to be explored, even within well-established classes of compounds like benzenesulfonamides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15NO3S/c1-15(12-6-4-3-5-7-12)19(16,17)14-10-8-13(18-2)9-11-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOMQXDBEXYAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297548
Record name 4-Methoxy-N-methyl-N-phenylbenzenesulfonamide
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Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16358-36-4
Record name 4-Methoxy-N-methyl-N-phenylbenzenesulfonamide
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Record name NSC 116556
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Record name NSC116556
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Record name 4-Methoxy-N-methyl-N-phenylbenzenesulfonamide
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Synthetic Methodologies for 4 Methoxy N Methyl N Phenylbenzenesulfonamide

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Methoxy-N-methyl-N-phenylbenzenesulfonamide, the most logical and common disconnection is across the sulfur-nitrogen (S-N) bond of the sulfonamide functional group. This is a primary disconnection point in the synthesis of all sulfonamides.

This primary disconnection leads to two key synthons: a sulfonyl electrophile and an amine nucleophile. The corresponding real-world reagents are 4-methoxybenzenesulfonyl chloride and N-methylaniline. This represents the most direct and convergent approach to the target molecule.

Classical Synthetic Approaches to Benzenesulfonamide (B165840) Derivatives

The traditional synthesis of N,N-disubstituted benzenesulfonamides like the target compound relies on well-established, two-step sequences involving sulfonylation and amidation reactions.

Sulfonylation Reactions and Conditions

The key intermediate for the classical synthesis is an activated sulfonyl derivative, almost universally a sulfonyl chloride. The preparation of 4-methoxybenzenesulfonyl chloride is a standard electrophilic aromatic substitution reaction.

The typical procedure involves the reaction of anisole (B1667542) with chlorosulfonic acid. Anisole is added dropwise to an excess of cold (0-5 °C) chlorosulfonic acid. researchgate.net After the addition, the reaction mixture is often allowed to warm to room temperature or gently heated (e.g., 70-80 °C) to ensure complete reaction. researchgate.net The reaction is then quenched by carefully pouring the mixture onto crushed ice, which precipitates the sulfonyl chloride. The crude product can be filtered, washed with water, and used directly or purified by recrystallization. researchgate.net

Alternatively, a mixture of anisole, phosphorus oxychloride, and sulfuric acid can be heated to produce the desired sulfonyl chloride. prepchem.com

Amidation and N-Alkylation Reactions

With the sulfonyl chloride in hand, the formation of the sulfonamide bond is typically a straightforward nucleophilic substitution reaction.

Direct Amidation: The most direct classical route involves the reaction of 4-methoxybenzenesulfonyl chloride with N-methylaniline. This reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine (B92270) or aqueous sodium carbonate. The reaction is often performed in a suitable solvent like dichloromethane (B109758) or water at room temperature. tandfonline.comsci-hub.se

ReactantsBaseSolventConditionsYield
4-methoxybenzenesulfonyl chloride, N-methylanilinePyridineDichloromethaneRoom TemperatureGood
4-methoxybenzenesulfonyl chloride, N-methylanilineNa₂CO₃WaterRoom Temperature55-98% tandfonline.com

Stepwise Amidation and N-Alkylation: The alternative classical route involves two distinct steps. First, 4-methoxybenzenesulfonyl chloride is reacted with aniline (B41778) in the presence of a base to form the secondary sulfonamide, 4-methoxy-N-phenylbenzenesulfonamide. Following purification, this intermediate is then N-methylated. This alkylation is typically achieved using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a non-nucleophilic base, such as potassium carbonate, in a polar aprotic solvent like acetone (B3395972) or DMF.

Advanced Synthetic Protocols and Optimization Strategies

Modern synthetic chemistry has focused on developing more efficient, versatile, and environmentally friendly methods for constructing molecules like this compound.

Catalytic Approaches (e.g., Metal-Catalyzed Coupling Reactions)

Transition metal-catalyzed cross-coupling reactions have revolutionized C-N and S-N bond formation. These methods offer milder conditions and broader substrate scope compared to classical approaches.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be adapted for S-N bond formation. researchgate.net In a potential synthesis of the target molecule, 4-methoxybenzenesulfonamide (B72560) could be coupled with bromobenzene (B47551) using a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine (B1218219) ligand (e.g., BINAP). nih.gov This would form the secondary sulfonamide, which would then require N-methylation. While more commonly used for C-N bonds, its application in sulfonamide synthesis is documented. thieme-connect.comthieme-connect.de

Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig reaction, the Ullmann condensation, is also effective for forming S-N bonds. wikipedia.org This reaction typically involves coupling an aryl halide with an amine or, in this context, a sulfonamide. For example, 4-methoxybenzenesulfonamide could be coupled with iodobenzene (B50100) using a copper(I) catalyst, often CuI, sometimes in the presence of a ligand like L-proline, and a base such as K₃PO₄ or K₂CO₃ in a high-boiling polar solvent like DMSO. nih.govnih.gov This approach, like the Buchwald-Hartwig reaction, would yield the secondary sulfonamide intermediate requiring subsequent methylation.

ReactionCatalyst SystemSubstratesConditions
Buchwald-HartwigPd(OAc)₂ / BINAPAryl sulfonate + AmineToluene, Cs₂CO₃, Heat nih.gov
Ullmann-TypeCuI / Ligand (e.g., L-proline)Sulfonamide + Aryl IodideDMSO, Base (e.g., K₂CO₃), Heat nih.govnih.gov

Green Chemistry Principles and Sustainable Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. Several strategies have been developed for the sustainable synthesis of sulfonamides.

Aqueous Synthesis: Performing reactions in water instead of volatile organic solvents is a key principle of green chemistry. The synthesis of sulfonamides from sulfonyl chlorides and amines can be efficiently carried out in water, often with a simple base like sodium carbonate. tandfonline.com The product often precipitates from the reaction mixture, allowing for easy isolation by filtration, which simplifies the workup procedure and reduces solvent waste. tandfonline.comresearchgate.net

Ultrasound-Promoted Synthesis: The use of ultrasonic irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. nih.govbohrium.com Ultrasound-promoted N-sulfonylation of amines has been shown to be effective, often under mild, room-temperature conditions and can be combined with the use of green solvents or reusable catalysts. nih.govresearchgate.netresearchgate.net This technique offers a cleaner and more energy-efficient alternative to conventional heating. bohrium.com

Mechanochemistry: A solvent-free approach involves the use of mechanical force (ball-milling) to drive chemical reactions. A one-pot, solvent-free mechanochemical method for synthesizing sulfonamides from disulfides has been developed. rsc.org This process uses solid reagents and avoids the use of bulk solvents, representing a significant step towards sustainable chemical manufacturing. rsc.org

Green StrategyKey FeaturesAdvantages
Aqueous SynthesisWater as solventReduced VOCs, simplified workup, environmentally benign tandfonline.com
Ultrasound PromotionUse of ultrasonic irradiationShorter reaction times, energy efficiency, milder conditions nih.govbohrium.com
MechanochemistrySolvent-free ball-millingEliminates bulk solvents, high efficiency, cost-effective rsc.org

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of both the intermediate, 4-methoxy-N-phenylbenzenesulfonamide, and the final product, this compound, are crucial for obtaining a compound of high purity. Standard laboratory techniques such as extraction, crystallization, and chromatography are employed.

Following the synthesis of the intermediate, an initial workup procedure would typically involve quenching the reaction mixture, followed by extraction with an organic solvent. The organic layers are then combined, washed, dried, and concentrated to yield the crude product.

Crystallization

Crystallization is a widely used technique for the purification of solid organic compounds. For sulfonamides, alcohols such as ethanol (B145695) are often effective solvents for recrystallization. bellevuecollege.edu The process involves dissolving the crude solid in a minimum amount of a hot solvent, followed by slow cooling to allow for the formation of crystals. The purified crystals are then collected by filtration. The selection of an appropriate solvent is critical and is based on the solubility of the compound at different temperatures. bellevuecollege.edu A good solvent will dissolve the compound readily at elevated temperatures but poorly at lower temperatures, thus maximizing the recovery of the purified product.

Table 1: Crystallization Parameters for Sulfonamides

ParameterDescription
Common Solvents Ethanol, Methanol, Ethyl Acetate (B1210297)
Technique Dissolution in hot solvent, followed by slow cooling.
Considerations The solubility curve of the compound in the chosen solvent is a key factor for successful crystallization. bellevuecollege.edu

Chromatography

Chromatographic techniques are extensively used for the purification of organic compounds, including sulfonamides and their intermediates. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a valuable analytical tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. For sulfonamides, silica (B1680970) gel plates are commonly used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate or acetone). usda.govresearchgate.net Visualization can be achieved under UV light. usda.gov

Column Chromatography: For the preparative purification of this compound and its precursor, column chromatography is an effective method. A glass column is packed with a solid adsorbent, typically silica gel, which serves as the stationary phase. The crude product is loaded onto the column and eluted with a suitable solvent system (mobile phase), often a mixture of hexane and ethyl acetate. The polarity of the eluent is generally optimized based on TLC analysis to achieve good separation of the desired compound from any impurities. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated.

Table 2: Typical Chromatographic Conditions for Sulfonamide Purification

Chromatography TypeStationary PhaseMobile Phase (Eluent)
Thin-Layer Chromatography Silica GelChloroform/tert-Butanol usda.gov
Column Chromatography Silica GelEthyl Acetate/Hexane
High-Performance Liquid Chromatography (HPLC) C18 columnAcetic acid, methanol, and acetonitrile (B52724) gradient nih.gov

Chemical Reactivity and Transformation Studies of 4 Methoxy N Methyl N Phenylbenzenesulfonamide

Electrophilic Aromatic Substitution on the Methoxy-Substituted Phenyl Ring

The presence of two distinct aromatic rings in 4-Methoxy-N-methyl-N-phenylbenzenesulfonamide raises questions of regioselectivity in electrophilic aromatic substitution reactions. The reactivity of each ring is governed by the electronic nature of its substituents. The phenyl ring attached to the sulfonamide nitrogen is deactivated due to the electron-withdrawing nature of the sulfonyl group. Conversely, the phenyl ring bearing the methoxy (B1213986) group is strongly activated towards electrophilic attack.

The methoxy group (-OCH₃) is a powerful activating group due to its ability to donate electron density to the aromatic ring via resonance. askfilo.comquora.comquora.com This donation of electrons from the oxygen's lone pairs stabilizes the carbocation intermediate (the arenium ion) formed during the substitution process, thereby increasing the reaction rate compared to unsubstituted benzene (B151609). brainly.in This activation directs incoming electrophiles preferentially to the ortho and para positions relative to the methoxy group. askfilo.com Given that the para position is occupied by the sulfonyl group, electrophilic substitution is expected to occur predominantly at the two ortho positions.

Common electrophilic aromatic substitution reactions that anisole (B1667542) (methoxybenzene) readily undergoes include nitration, halogenation, and Friedel-Crafts reactions. brainly.in It can be inferred that this compound would undergo similar reactions on its activated ring under appropriate conditions.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄2-Nitro-4-methoxy-N-methyl-N-phenylbenzenesulfonamide
BrominationBr₂, FeBr₃2-Bromo-4-methoxy-N-methyl-N-phenylbenzenesulfonamide
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-Acetyl-4-methoxy-N-methyl-N-phenylbenzenesulfonamide

Reactions Involving the Sulfonamide Nitrogen (N-Methyl-N-phenyl Moiety)

The N,N-disubstituted sulfonamide group is known for its general stability and resistance to cleavage under many reaction conditions. The nitrogen-sulfur (N-S) bond is robust, making its reductive or hydrolytic cleavage challenging. researchgate.net

Cleavage of the N-S bond typically requires harsh conditions, such as treatment with strong acids or potent reducing agents. researchgate.net For tertiary sulfonamides, selective cleavage of the bonds attached to the nitrogen atom can be achieved. For instance, catalytic protocols using reagents like Bi(OTf)₃ have been developed for the chemoselective cleavage of C-N bonds in tertiary sulfonamides that have specific activating groups, such as a p-methoxybenzyl (PMB) group attached to the nitrogen. acs.org While not directly applicable to the N-phenyl or N-methyl groups, this indicates that transformations at the nitrogen center are possible with specific catalytic systems.

The N-methyl and N-phenyl groups themselves are generally inert. The N-phenyl bond can be cleaved under certain catalytic conditions, but this is not a common transformation. The N-methyl group is also highly stable. Therefore, reactions targeting the sulfonamide nitrogen of this specific compound are not common and would require specialized and often forcing conditions.

Reactivity of the Sulfonyl Group

The sulfonyl group (SO₂) is one of the most stable functional groups in organic chemistry. It is highly resistant to both acidic and basic conditions and is generally unreactive towards most nucleophiles and oxidizing agents. Its primary reactivity involves the cleavage of the carbon-sulfur (C-S) or nitrogen-sulfur (N-S) bonds.

Reduction of the Sulfonyl Group: The reduction of an aryl sulfonyl group to a thiol or disulfide is a known transformation but necessitates the use of powerful reducing agents. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄), zinc in acidic media, or catalytic hydrogenation under high pressure. taylorfrancis.com For example, aromatic sulfonyl chlorides can be reduced to the corresponding arylthiols using triphenylphosphine. researchgate.net

Table 2: Conditions for Sulfonyl Group Reduction

Reducing Agent SystemProduct Type
LiAlH₄Thiol
Zn, HClThiol
H₂ / Pd catalystThiol
Triphenylphosphine (on corresponding sulfonyl chloride)Thiol

Cleavage of the C-S Bond (Desulfonylation): The C-S bond connecting the methoxy-phenyl ring to the sulfonyl group can be cleaved under specific conditions. A common method for removing a sulfonyl group from an aromatic ring is through treatment with dilute sulfuric acid at elevated temperatures. masterorganicchemistry.com This desulfonylation reaction is essentially the reverse of sulfonation and relies on the principle of microscopic reversibility. masterorganicchemistry.com

Stability and Degradation Pathways under Controlled Chemical Environments

Studies on the hydrolysis of various sulfonamides have shown that they are generally stable compounds, particularly in neutral and alkaline (pH 9) environments, exhibiting long half-lives. nih.govresearchgate.net Their degradation via hydrolysis tends to be more significant under acidic conditions (e.g., pH 4), although the process can still be slow. researchgate.netresearchgate.net It has been observed that sulfonamides in their anionic form, prevalent at higher pH, are less susceptible to hydrolysis than their neutral or cationic forms. researchgate.net

The primary degradation pathway for this compound under forced conditions, such as refluxing in strong acid, would likely be the hydrolysis of the sulfonamide N-S bond. This would yield 4-methoxybenzenesulfonic acid and N-methylaniline as the primary degradation products. The ether linkage of the methoxy group is generally stable to hydrolysis except under very harsh acidic conditions (e.g., using HBr or HI). The aromatic rings and the N-methyl group are also stable under most hydrolytic conditions.

Table 3: Predicted Stability of this compound

EnvironmentConditionPredicted Stability / Degradation Pathway
AcidicpH < 4, elevated temperatureSlow hydrolysis of the N-S sulfonamide bond.
NeutralpH ~ 7, ambient temperatureHydrolytically stable.
AlkalinepH > 9, ambient temperatureHydrolytically stable. nih.govresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Methoxy N Methyl N Phenylbenzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. While specific experimental NMR data for 4-Methoxy-N-methyl-N-phenylbenzenesulfonamide is not extensively detailed in the reviewed scientific literature, the expected spectral features can be inferred from its constituent chemical groups.

A ¹H NMR spectrum would provide information on the chemical environment of all protons in the molecule. The expected signals for this compound would include:

A singlet for the methoxy (B1213986) group (-OCH₃) protons, typically found in the upfield region.

A singlet for the N-methyl group (-NCH₃) protons.

A series of multiplets in the aromatic region corresponding to the protons on the two distinct benzene (B151609) rings. The protons on the 4-methoxyphenyl (B3050149) ring would appear as two doublets (an AA'BB' system), while the protons on the N-phenyl ring would likely present as a more complex set of multiplets.

The ¹³C NMR spectrum would reveal all unique carbon atoms. Expected resonances include:

Separate signals for the methoxy and N-methyl carbons.

Signals for the substituted and unsubstituted carbons of the two aromatic rings. The carbon attached to the methoxy group would be significantly shifted downfield.

A hypothetical assignment of these signals is crucial for confirming the compound's identity.

Table 1: Expected NMR Resonances for this compound

¹H NMR Spectroscopy¹³C NMR Spectroscopy
Proton EnvironmentExpected SignalCarbon EnvironmentExpected Signal
Methoxy Protons (-OCH₃)SingletMethoxy Carbon (-OCH₃)Quaternary Carbon
N-Methyl Protons (-NCH₃)SingletN-Methyl Carbon (-NCH₃)Quaternary Carbon
4-Methoxyphenyl ProtonsTwo Doublets4-Methoxyphenyl CarbonsMultiple Signals (Substituted and Unsubstituted)
N-Phenyl ProtonsMultipletsN-Phenyl CarbonsMultiple Signals (Substituted and Unsubstituted)

To unambiguously assign the proton and carbon signals and elucidate the molecular connectivity, a suite of two-dimensional (2D) NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, primarily helping to assign the adjacent protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for establishing the connectivity between the different fragments of the molecule, for instance, by showing correlations from the N-methyl protons to the carbons of the phenyl ring and the sulfur-bearing carbon of the benzenesulfonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between protons. It would be instrumental in determining the through-space relationship between the N-methyl protons and the protons of the N-phenyl ring, providing insight into the molecule's preferred conformation in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring the vibrations of its bonds. For this compound, characteristic vibrational bands would be expected that confirm the presence of its key structural features.

Table 2: Predicted Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Sulfonamide (SO₂)Asymmetric Stretch1370-1335
Sulfonamide (SO₂)Symmetric Stretch1170-1150
Aromatic Ether (Ar-O-C)Asymmetric Stretch1275-1200
Aromatic Ether (Ar-O-C)Symmetric Stretch1075-1020
Aromatic RingC=C Stretches1600-1450
Aromatic RingC-H Bending (out-of-plane)900-675

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C14H15NO3S. The experimentally measured monoisotopic mass should align closely with the calculated exact mass of 277.0773.

While detailed experimental fragmentation data is not available, analysis of the fragmentation pattern in a mass spectrum would provide further structural proof. Key fragmentation pathways would likely involve the cleavage of the sulfur-nitrogen bond, the nitrogen-phenyl bond, or the loss of the sulfonyl (SO₂) group, leading to characteristic fragment ions that could be analyzed to piece together the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not found in the surveyed literature, the structure of its close isomer, 4-methoxy-N-(4-methylphenyl)benzenesulfonamide , has been determined and offers significant insight into the likely molecular conformation. nih.govresearchgate.net This isomer shares the same molecular formula and weight, with the methyl group positioned on the p-position of the N-phenyl ring instead of on the nitrogen atom.

The study of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide revealed that the benzenesulfonamide (B165840) ring was disordered over two orientations. nih.gov

Table 3: Selected Crystallographic Data for the Isomer 4-methoxy-N-(4-methylphenyl)benzenesulfonamide nih.gov

ParameterValue
Chemical FormulaC₁₄H₁₅NO₃S
Molecular Weight277.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.5604 (5)
b (Å)Not specified in source
c (Å)Not specified in source
Dihedral Angle (Benzene Rings)63.36 (19)°
Torsion Angle (C-S-N-C)66.33 (19)°

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific crystallographic data published for the compound This compound .

Therefore, a detailed analysis of its crystal packing and specific intermolecular interactions, as requested under the section "4.4.2. Crystal Packing and Intermolecular Interactions," cannot be provided at this time.

Scientific analysis of crystal structures requires experimental data from techniques such as X-ray crystallography. This data provides the precise atomic coordinates within the crystal lattice, which is essential for determining parameters like unit cell dimensions, space group, and the geometry of intermolecular contacts such as hydrogen bonds and π-π stacking.

While crystallographic data exists for constitutional isomers of this compound, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, it is scientifically inappropriate to extrapolate those findings to this compound. The substitution pattern on the sulfonamide nitrogen atom is fundamentally different—the presence of a methyl and a phenyl group in the target compound versus a hydrogen and a tolyl group in the isomer. This structural difference, particularly the absence of an N-H bond (a strong hydrogen bond donor) in the target compound, would lead to entirely different intermolecular interactions and crystal packing arrangements.

Without experimental data for this compound, any discussion of its crystal structure would be purely speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of 4 Methoxy N Methyl N Phenylbenzenesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone in the computational analysis of molecular systems. DFT methods are widely used for their favorable balance between computational cost and accuracy in predicting molecular properties. nih.gov For sulfonamide derivatives, calculations are often performed using specific basis sets, such as B3LYP/6-31G(d,p), to optimize the molecular geometry and compute various chemical parameters. nih.govnih.gov These calculations provide a detailed understanding of the molecule's behavior and characteristics.

The electronic structure of a molecule is fundamental to its chemical reactivity and kinetic stability. This is primarily investigated through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron.

The energy difference between the HOMO and LUMO is known as the band gap, a critical parameter for determining molecular reactivity. A small band gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In molecules similar to 4-Methoxy-N-methyl-N-phenylbenzenesulfonamide, DFT calculations have shown that the distribution of these frontier orbitals is key to understanding intramolecular charge transfer processes. nih.govnih.gov The HOMO energies are significantly influenced by the electronic properties of substituent groups; electron-donating groups tend to increase the HOMO energy. scispace.com The analysis of these frontier orbitals is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Frontier Molecular Orbital (FMO) Parameters

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Related to the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Related to the electron-accepting ability of the molecule.

| Band Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. researchgate.net

For sulfonamides, MEP analysis typically reveals negative potential concentrated around the electronegative oxygen and nitrogen atoms of the sulfonamide group, identifying them as likely sites for interaction with electrophiles or for hydrogen bonding. nih.govresearchgate.net The aromatic rings and other parts of the molecule can be analyzed to understand their role in directing chemical interactions.

Theoretical vibrational frequency analysis, performed using DFT calculations, is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, researchers can predict the positions of vibrational bands corresponding to specific functional groups. scirp.org

For this compound, this analysis would identify the characteristic stretching and bending modes of its key functional groups, such as the S=O and S-N bonds of the sulfonamide core, the C-O stretching of the methoxy (B1213986) group, and various vibrations associated with the phenyl and methyl groups. Comparing these calculated frequencies with experimental data allows for a precise assignment of the observed spectral bands and provides a deeper understanding of the molecule's vibrational properties. nih.govjcsp.org.pk

Conformational Analysis and Potential Energy Surface Studies

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Conformational analysis and Potential Energy Surface (PES) studies are computational techniques used to identify the most stable conformations (local and global minima on the PES) and to understand the energy barriers between them. jcsp.org.pk

These studies are often conducted by systematically rotating specific dihedral angles within the molecule and calculating the corresponding energy at each step. jcsp.org.pk For sulfonamides, key torsions include the bonds connecting the sulfur atom to the nitrogen and the phenyl rings. The results of such analyses, which can be compared with experimental data from X-ray crystallography, reveal the preferred spatial arrangement of the molecule's constituent parts, such as the dihedral angle between the two benzene (B151609) rings. researchgate.netnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in the presence of a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and the influence of the surrounding environment. For related sulfonohydrazide derivatives, MD simulations have been employed to understand their dynamic stability and interactions. semanticscholar.org This approach is crucial for studying how this compound might behave in a biological system or in a solution, providing a more realistic model of its properties and interactions.

Prediction of Reactivity Descriptors and Reaction Pathways

Quantum chemical calculations are instrumental in predicting the chemical reactivity of a molecule through various reactivity descriptors derived from conceptual DFT. These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

MEP maps, as discussed earlier, are also vital in predicting reaction pathways by visually identifying the most probable sites for electrophilic and nucleophilic attack. researchgate.net By combining the information from frontier orbital analysis and MEP mapping, a comprehensive picture of the molecule's reactivity can be constructed, guiding the synthesis of new derivatives and the prediction of their chemical behavior.

Table 2: Global Reactivity Descriptors

Descriptor Formula Significance
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the tendency of electrons to escape from the system.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures the resistance to change in electron distribution.

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

Structure-Property Relationship Studies (Non-Biological Properties)

Computational and theoretical investigations into this compound and its close structural analogs provide significant insights into the relationship between their molecular architecture and their non-biological properties. These studies, primarily centered on X-ray crystallography and computational modeling, elucidate how intramolecular and intermolecular forces govern the compound's solid-state structure and, by extension, its physical characteristics.

In the crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, the benzenesulfonamide (B165840) ring was found to be disordered over two orientations. nih.govresearchgate.netiucr.org The dihedral angle between the major component of the sulfonyl benzene ring and the aniline (B41778) ring is a crucial parameter, measured at 63.36 (19)°. nih.govresearchgate.net This significant twist between the two aromatic rings is a common feature in this class of molecules. mdpi.com The molecule is also twisted at the S—N bond, with a C1—S1—N1—C7 torsion angle of 66.33 (19)°. nih.gov

The supramolecular architecture, which defines the macroscopic properties of the crystal, is directed by specific intermolecular forces. In the case of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, N—H⋯O hydrogen bonds form infinite chains, which are then linked into layers by C—H⋯π aryl interactions. nih.govresearchgate.netiucr.org The influence of different substituents on these interactions has been noted; for example, the introduction of an electron-donating methyl group on the aniline ring results in a two-dimensional architecture, similar to that directed by a methoxy group in the same position. nih.goviucr.org This is distinct from the impact of electron-withdrawing groups. researchgate.net

The following tables summarize key structural parameters derived from the crystallographic analysis of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, offering a quantitative look at its molecular geometry. nih.govresearchgate.net

Table 1: Key Dihedral and Torsion Angles for 4-methoxy-N-(4-methylphenyl)benzenesulfonamide

Parameter Value (°)
Dihedral Angle (Sulfonyl Benzene Ring vs. Aniline Ring) 63.36 (19)
C1—S1—N1—C7 Torsion Angle 66.33 (19)
C5A—C4—O3—C14 Torsion Angle (Major Component) -176.2 (4)

Table 2: Crystal Data and Structure Refinement for 4-methoxy-N-(4-methylphenyl)benzenesulfonamide

Parameter Value
Chemical Formula C₁₄H₁₅NO₃S
Formula Weight 277.33
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.1952 (10)
b (Å) 9.0718 (7)
c (Å) 12.5694 (10)
β (°) 97.436 (3)
Volume (ų) 1378.0 (2)

These computational and crystallographic studies demonstrate that the non-biological properties of sulfonamides like this compound are intrinsically linked to their three-dimensional structure. The specific torsion and dihedral angles define the molecular shape, while a network of hydrogen bonds and other weak interactions dictates the crystal packing, influencing physical properties such as melting point and solubility.

Applications and Potential in Chemical Research Excluding Biological/clinical

Use as a Building Block in Complex Organic Synthesis

The sulfonamide moiety is a robust and versatile functional group in organic synthesis, and compounds like 4-Methoxy-N-methyl-N-phenylbenzenesulfonamide can serve as valuable building blocks. The presence of multiple reaction sites allows for its incorporation into larger, more complex molecular frameworks, including macrocycles.

The synthesis of macrocyclic structures often presents a significant challenge in organic chemistry. However, the strategic use of sulfonamide derivatives has proven effective in the construction of these large ring systems. york.ac.uktandfonline.com Methodologies such as fast addition techniques have been successfully employed to synthesize novel macrocyclic bis-sulfonamides. tandfonline.com These approaches often involve the reaction of bis-sulfonyl chlorides with diamines under specific conditions to favor macrocyclization over polymerization. tandfonline.com While direct examples involving this compound are not prevalent, its structural similarity to reported precursors suggests its potential utility in similar synthetic strategies.

Furthermore, the sulfonyl group can act as a directing or a temporary blocking group in electrophilic aromatic substitution reactions, offering regiochemical control during the synthesis of polysubstituted aromatic compounds. masterorganicchemistry.com This strategy allows for the selective functionalization of specific positions on an aromatic ring, which can be crucial in a multi-step synthesis. For instance, a sulfonyl group can be introduced to block a more reactive position, directing subsequent reactions to other sites, and can later be removed under acidic conditions. masterorganicchemistry.com

The N-methyl-N-phenylsulfonamide group can also be a precursor to other functional groups through cleavage of the N-S bond. researchgate.netchemrxiv.org Reductive cleavage methods have been developed to convert secondary sulfonamides into sulfinates and amines, which can then be further functionalized in situ. researchgate.netchemrxiv.org This latent reactivity transforms the typically stable sulfonamide into a versatile synthetic handle for late-stage functionalization of complex molecules. researchgate.net

Table 1: Examples of Sulfonamide-Containing Building Blocks in Macrocycle Synthesis

Building Block Precursor Reaction Partner Macrocycle Type Synthetic Method Reference
Bis-sulfonyl chloride 1,3-Diaminopropane Bis-sulfonamide macrocycle Fast Addition tandfonline.com
Disulfonimidoyl fluorides Diphenols Chiral sulfur-containing macrocycles SuFEx Click Chemistry nih.govacs.org

Potential as a Ligand in Catalysis or Coordination Chemistry

The sulfonamide functional group, with its nitrogen and oxygen donor atoms, possesses the ability to coordinate with a variety of metal centers, making sulfonamide-containing molecules potential ligands for catalysis and coordination chemistry. researchgate.netnih.gov The electronic properties of the ligand, which can be tuned by the substituents on the aromatic rings, can influence the stability and reactivity of the resulting metal complexes.

Research has shown that heterocyclic sulfonamides can act as effective ligands for transition metals, forming complexes with interesting structural and electronic properties. nih.gov Depending on the coordination environment, these ligands can bind to the metal in a monodentate or bidentate fashion. For instance, copper(II) complexes with N-sulfonamide ligands have been synthesized and characterized, demonstrating the coordinating ability of the sulfonamide nitrogen. nih.gov

In the context of catalysis, ruthenium alkylidene complexes featuring chelated sulfonamide ligands have been prepared. rsc.org The coordination of the sulfonamide oxygen to the ruthenium center was found to influence the geometry and reactivity of the complex. rsc.org Although the specific complex studied was found to be inactive for metathesis due to coordinative saturation, it highlights the potential of sulfonamide ligands to modulate the properties of catalytic centers. rsc.org

Furthermore, the complexation of sulfonamide derivatives with various metal ions has been explored to enhance their catalytic potential. researchgate.net For example, a ditosylated 2-aminopyridine (B139424) derivative has been used to synthesize zinc(II) and copper(II) complexes, with the expectation that complexation could lead to increased catalytic activity in various chemical transformations. researchgate.net Given the structural features of this compound, it is conceivable that it could act as a ligand for various transition metals, with the methoxy (B1213986) group on one phenyl ring and the unsubstituted phenyl ring influencing the electron density at the donor atoms and thereby the catalytic properties of the corresponding metal complexes.

Table 2: Metal Complexes with Sulfonamide-Based Ligands

Ligand Metal Ion Coordination Mode Potential Application Reference
N-(5-(4-methylphenyl)- nih.govnih.govrsc.org–thiadiazole–2-yl)-naphtalenesulfonamide Cu(II) Monodentate (Nthiadiazole) Nuclease activity nih.gov
4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide Zn(II), Cu(II) Not specified Catalysis researchgate.net
Enol-derived sulfonamide Ru(II) Bidentate (O, O) Olefin metathesis rsc.org

Development as a Chemical Probe for Mechanistic Studies (Non-Biological)

The sulfonamide bond, while generally stable, can undergo cleavage under specific conditions, making sulfonamide-containing molecules useful as chemical probes for studying reaction mechanisms. The kinetics and pathways of N-S bond cleavage can provide valuable insights into various chemical processes.

Mechanistic studies on the hydrolysis of sulfonamides have been conducted to understand the factors influencing the stability of the S-N bond. nih.gov For example, ceria-catalyzed hydrolytic cleavage of sulfonamides has been investigated, revealing that the reaction proceeds through different pathways, including S-N, C-N, and C-S bond cleavage, depending on the structure of the sulfonamide and the properties of the catalyst. nih.gov

In the realm of synthetic methodology development, the reductive cleavage of secondary sulfonamides has been explored as a way to generate sulfinates and amines. researchgate.netchemrxiv.org Mechanistic investigations of these reactions can elucidate the nature of the intermediates and the electron transfer processes involved. For instance, a metal-free photocatalytic approach has been developed to generate sulfonyl radical intermediates from sulfonamides, which can then participate in further reactions. acs.org Understanding the mechanism of this radical generation is crucial for optimizing the reaction and expanding its scope.

Furthermore, the fragmentation of sulfonamides in mass spectrometry has been studied to understand the intrinsic reactivity of these molecules in the gas phase. researchgate.net Density functional theory calculations have been employed to investigate the characteristic fragmentation pathways, providing insights into the relative stabilities of different bonds and the energies required for their cleavage. researchgate.net A molecule like this compound, with its distinct substituents, could serve as a model compound for such mechanistic studies, helping to probe the electronic effects of the methoxy and phenyl groups on the stability and reactivity of the sulfonamide linkage.

Table 4: Mechanistic Studies Involving Sulfonamides

Studied Process Key Findings Investigated Aspect Reference
Ceria-catalyzed hydrolysis Multiple cleavage pathways (S-N, C-N, C-S) observed. Heterogeneous catalysis, bond activation nih.gov
Reductive cleavage Generation of sulfinates and amines via N-S bond scission. Late-stage functionalization, reaction intermediates researchgate.netchemrxiv.org
Photocatalytic activation Formation of sulfonyl radical intermediates. Radical chemistry, energy transfer catalysis acs.org

Future Research Directions and Innovative Methodologies

Exploration of Novel and Efficient Synthetic Routes

The synthesis of 4-Methoxy-N-methyl-N-phenylbenzenesulfonamide can be conceptually approached through established methods for sulfonamide formation. The most probable synthetic pathway involves the reaction of 4-methoxybenzenesulfonyl chloride with N-methylaniline.

A standard laboratory procedure would likely involve dissolving N-methylaniline in a suitable solvent, such as pyridine (B92270) or dichloromethane (B109758), followed by the slow addition of 4-methoxybenzenesulfonyl chloride. The reaction would typically be stirred at room temperature. Pyridine, if used as a solvent, would also act as a base to neutralize the hydrochloric acid byproduct. An aqueous workup would then be performed to isolate the crude product, which could be further purified by recrystallization or column chromatography.

Future research could focus on optimizing this synthesis for higher yields and purity. This could involve exploring different solvents, bases, and reaction temperatures. Furthermore, the development of more sustainable, "green" synthetic methodologies, such as solvent-free reactions or the use of catalysts to improve efficiency, would be a valuable contribution. The investigation of one-pot syntheses from more fundamental starting materials could also streamline the production of this and related compounds.

Table 1: Potential Synthetic Reactants for this compound

Reactant 1Reactant 2
4-Methoxybenzenesulfonyl chlorideN-Methylaniline

Investigation of Undiscovered Chemical Transformations

The chemical reactivity of this compound has not been specifically documented. However, based on its functional groups—a sulfonamide, a methoxy (B1213986) group, and two aromatic rings—a variety of chemical transformations can be predicted.

The aromatic rings could undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation and acylation. The positions of these substitutions would be directed by the existing methoxy and sulfonamide groups. The sulfonamide bond itself is generally stable, but it can be cleaved under certain reductive or harsh acidic or basic conditions.

Future research should aim to experimentally verify these predicted reactivities. A systematic study of its behavior with a range of reagents would provide a comprehensive understanding of its chemical properties and could lead to the discovery of novel derivatives with interesting properties.

Advanced Computational Modeling for Complex Chemical Systems

In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the properties and behavior of this compound. Density Functional Theory (DFT) calculations could be employed to determine its optimized molecular geometry, electronic structure, and spectroscopic properties.

Such studies could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra, which would be invaluable for its future experimental identification and characterization. Furthermore, computational modeling can provide insights into its reactivity by calculating parameters such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps. This theoretical data can guide future experimental work by identifying regions of the molecule that are most likely to be involved in chemical reactions.

Table 2: Predicted Spectroscopic Data (Hypothetical)

Spectroscopic TechniquePredicted Key Features
¹H NMRSignals for aromatic protons, methoxy protons, and N-methyl protons.
¹³C NMRResonances for aromatic carbons, methoxy carbon, and N-methyl carbon.
IR SpectroscopyCharacteristic peaks for S=O stretching, C-O stretching, and aromatic C-H bending.
Mass SpectrometryA molecular ion peak corresponding to the compound's molecular weight.

Integration into Supramolecular Assemblies and Nanostructures

The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers exciting possibilities for this compound. The presence of aromatic rings and polar sulfonamide and methoxy groups suggests that this molecule could participate in various non-covalent interactions, such as hydrogen bonding (if a suitable hydrogen bond donor is present in an assembly), π-π stacking, and dipole-dipole interactions.

Future research could explore the ability of this compound to form well-ordered crystalline structures and co-crystals with other molecules. Understanding its self-assembly behavior is the first step toward designing and fabricating novel supramolecular architectures and nanostructures. For instance, it could potentially be used as a building block for the construction of functional materials with applications in areas such as sensing, catalysis, or drug delivery. The incorporation of this sulfonamide into metal-organic frameworks (MOFs) or other nanomaterials could also lead to new materials with unique properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxy-N-methyl-N-phenylbenzenesulfonamide, and how can reaction conditions be controlled to minimize side products?

  • Methodological Answer : The synthesis typically involves sulfonylation of N-methyl-N-phenylamine derivatives with 4-methoxybenzenesulfonyl chloride under basic conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during sulfonylation to prevent thermal decomposition .
  • Solvent : Use anhydrous dichloromethane or DMF to stabilize reactive intermediates .
  • Base : Triethylamine (1.5–2.0 equivalents) to neutralize HCl byproducts .
  • Inert atmosphere : Nitrogen/argon to avoid oxidation of sensitive functional groups .
    • Validation : Monitor reaction progress via TLC or HPLC. Confirm purity using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the structural integrity of 4-Methoxy-N-methyl-N-phenylbenzenetsulfonamide?

  • Methodological Answer : Employ a multi-technique approach:

  • NMR : 1H^1H and 13C^{13}C NMR to verify methoxy (-OCH3_3), methyl (N-CH3_3), and sulfonamide (-SO2_2-) groups. Compare shifts with analogs (e.g., δ 3.8 ppm for methoxy protons) .
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 321.4 for C16_{16}H19_{19}NO4_4S) .
  • X-ray crystallography : Resolve crystal packing and bond angles using SHELXL (e.g., C-S bond lengths ~1.76 Å) .

Q. What solvents and temperatures are suitable for recrystallizing this compound to achieve high purity?

  • Methodological Answer :

  • Solvents : Ethanol/water mixtures (7:3 v/v) or ethyl acetate/hexane systems yield well-defined crystals .
  • Temperature : Slow cooling from 60°C to room temperature enhances crystal formation .
    • Quality Control : Check melting point (reported ~145–148°C) and compare with DSC data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H NMR splitting patterns)?

  • Methodological Answer :

  • Variable Temperature NMR : Probe dynamic processes (e.g., hindered rotation of the N-phenyl group) by acquiring spectra at 25°C and −40°C .
  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to simulate NMR shifts and identify conformational isomers .
  • 2D NMR : Perform NOESY or HSQC to assign ambiguous proton-carbon correlations .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis to track reaction rates with varying nucleophiles (e.g., amines, thiols).
  • Isotopic Labeling : Introduce 18O^{18}O in the sulfonamide group to trace bond cleavage pathways via MS .
  • Computational Modeling : Map transition states (e.g., B3LYP/6-31G*) to identify rate-determining steps (e.g., sulfonamide S-N bond activation) .

Q. How does the methoxy group influence the compound’s biological activity compared to halogenated analogs?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., 4-Cl or 4-F substituents) and compare IC50_{50} values in enzyme inhibition assays (e.g., cyclooxygenase-2) .
  • Solubility Analysis : Measure logP (octanol/water) to correlate methoxy’s hydrophilicity with membrane permeability .
  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site) and quantify binding energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.